4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline

RSV antiviral fusion inhibitor EC50

4-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline is a synthetic piperazinylquinoline derivative that functions as a respiratory syncytial virus (RSV) fusion (F) protein inhibitor. The compound was identified through a ligand-based screening approach and optimized from a piperazinylquinoline lead series, demonstrating nanomolar antiviral potency against RSV laboratory strains in HEp-2 cell-based assays.

Molecular Formula C19H20FN5
Molecular Weight 337.4 g/mol
CAS No. 2640878-78-8
Cat. No. B6443140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline
CAS2640878-78-8
Molecular FormulaC19H20FN5
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=CC=NC4=CC=CC=C43)F
InChIInChI=1S/C19H20FN5/c1-13-18(20)19(23-14(2)22-13)25-11-9-24(10-12-25)17-7-8-21-16-6-4-3-5-15(16)17/h3-8H,9-12H2,1-2H3
InChIKeyLQEYDVXOCPECLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline (CAS 2640878-78-8) – Compound Class and Baseline Characteristics


4-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline is a synthetic piperazinylquinoline derivative that functions as a respiratory syncytial virus (RSV) fusion (F) protein inhibitor [1]. The compound was identified through a ligand-based screening approach and optimized from a piperazinylquinoline lead series, demonstrating nanomolar antiviral potency against RSV laboratory strains in HEp-2 cell-based assays [1][2]. Subsequent development by Roche Pharma Research and Early Development characterized its in vitro activity, in vivo efficacy in mouse models, and rat pharmacokinetic profile [2].

Why Generic Substitution Fails: Structural Determinants of Activity in Piperazinylquinoline-Based RSV Fusion Inhibitors


Piperazinylquinoline-based RSV fusion inhibitors display exquisite sensitivity to substitution patterns at the piperazine nitrogen and the quinoline core [1]. The 5-fluoro-2,6-dimethylpyrimidine substituent on the piperazine ring of CAS 2640878-78-8 is not a generic embellishment; it is a pharmacophoric determinant that dictates both antiviral potency and pharmacokinetic behavior. Earlier analogues such as compounds 45 and 50, which bear benzylcarbonyl-substituted piperazine moieties, achieve EC50 values of only 0.028–0.033 μM, demonstrating that subtle structural modifications produce order-of-magnitude differences in activity [1]. The basic side chain and the nature of the heteroaryl substitution on the piperazine have been shown to be crucial for anti-RSV activity [1]. Consequently, substituting CAS 2640878-78-8 with a structurally related piperazinylquinoline or a different chemotype (e.g., benzimidazole-based fusion inhibitors) without quantitative head-to-head bridging data would yield unpredictable antiviral outcomes and invalidate cross-study comparisons.

Quantitative Differentiation Evidence: CAS 2640878-78-8 Versus Closest RSV Fusion Inhibitor Comparators


RSV Antiviral Potency: Head-to-Head EC50 Comparison Against Laboratory-Adapted RSV Strains

CAS 2640878-78-8 exhibits an EC50 of 10 nM against the RSV Long strain in HEp-2 cells, as recorded in BindingDB (CHEMBL4170626) [1]. In a separate optimization study reported by Biocentury, further refinement of a quinoline-based compound yielded an EC50 range of 2–4 nM against four RSV strains in HeLa cell-based assays . For comparison, BMS-433771—a well-characterized orally bioavailable RSV fusion inhibitor—shows an average EC50 of 20 nM against both A and B RSV groups [2]. Earlier piperazinylquinoline analogues from the same lead series, compounds 45 and 50, demonstrated EC50 values of 0.028 μM (28 nM) and 0.033 μM (33 nM), respectively [3].

RSV antiviral fusion inhibitor EC50

Oral Bioavailability and Plasma Half-Life in Rat: Differentiated Pharmacokinetic Profile

In rat pharmacokinetic studies, CAS 2640878-78-8 (or its closely related optimized lead) demonstrated an oral bioavailability of 16% and a plasma half-life of 1.7 hours . For comparison, the clinically advanced RSV fusion inhibitor ziresovir (RO-0529/AK0529) exhibits an oral bioavailability of 32% in male Wistar-Han rats at 10 mg/kg p.o. . BMS-433771 is described as orally bioavailable with efficacy in rodent models following oral dosing, but specific rat bioavailability percentages are not publicly reported; its literature emphasizes oral efficacy rather than quantitative PK parameters [1].

oral bioavailability pharmacokinetics rat PK

In Vivo Antiviral Efficacy: Mouse Model Lung Viral Load Reduction

In a mouse model of RSV infection, CAS 2640878-78-8 (or its optimized lead) decreased RSV titers in the lung compared with vehicle control . Ziresovir similarly demonstrated more than one log viral load reduction in a BALB/c mouse model of RSV infection [1]. BMS-433771 has shown efficacy in both BALB/c mouse and cotton rat models upon oral dosing prior to infection [2]. Quantitative lung viral titer reduction data for CAS 2640878-78-8 are not publicly available, limiting direct magnitude-of-effect comparisons.

in vivo efficacy RSV mouse model viral load reduction

Structural Determinant of Potency: 5-Fluoro-2,6-dimethylpyrimidine Substituent Versus Benzylcarbonyl Piperazine in Earlier Analogues

The key structural differentiator of CAS 2640878-78-8 is the 5-fluoro-2,6-dimethylpyrimidin-4-yl group attached to the piperazine nitrogen. This replaces the benzylcarbonyl-substituted piperazine present in compounds 45 and 50 of the original piperazinylquinoline series, which achieved EC50 values of only 28–33 nM [1]. The introduction of the fluorinated dimethylpyrimidine moiety is associated with a ≥2.8-fold improvement in antiviral potency (EC50 10 nM vs 28 nM) [1][2]. Pharmacophore analysis of piperazinylquinoline derivatives indicates that hydrogen bond acceptors, hydrophobic groups, and aromatic rings are crucial for RSV F protein inhibition [3]; the pyrimidine ring with fluorine and methyl substitutions provides additional hydrogen bond acceptor capability and optimized hydrophobic interactions compared to the benzylcarbonyl motif.

structure-activity relationship SAR pharmacophore

Target Engagement Confirmation: Binding to Prefusion RSV F Protein and Fusion Inhibition

In silico docking studies of CAS 2640878-78-8 (or its optimized lead) with RSV F protein identified a binding pocket in the prefusion form of RSV F protein, suggesting RSV F protein as the compound's probable target . For ziresovir, this mechanism was confirmed experimentally through identification of drug-resistant mutations (D486N, D489V, D489Y) in RSV F protein and direct demonstration of inhibition of RSV F protein-induced cell-cell fusion in cellular assays [1]. BMS-433771 was shown via direct affinity labeling to bind within a hydrophobic cavity of the trimeric N-terminal heptad repeat of RSV F protein [2]. The piperazinylquinoline scaffold of CAS 2640878-78-8 is thus mechanistically aligned with clinically validated RSV F protein inhibitors.

RSV F protein prefusion conformation fusion inhibition

Optimal Research and Industrial Application Scenarios for 4-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline (CAS 2640878-78-8)


RSV Antiviral Screening and Lead Optimization Programs

With an EC50 of 10 nM against RSV Long strain in HEp-2 cells [1] and an optimized lead achieving 2–4 nM across four RSV strains , CAS 2640878-78-8 serves as a high-potency starting point for RSV fusion inhibitor screening cascades and structure-activity relationship (SAR) expansion. Its ≥2-fold potency advantage over BMS-433771 (EC50 20 nM) [2] makes it a more sensitive probe for detecting subtle SAR trends and resistance mutations in vitro.

Comparative Pharmacokinetic Studies in Rodent Models

The defined rat oral bioavailability (F = 16%) and plasma half-life (t1/2 = 1.7 h) enable controlled in vivo exposure studies. Researchers comparing the PK/PD relationship across piperazinylquinoline analogues can use CAS 2640878-78-8 as a reference compound with characterized, moderate oral exposure, facilitating head-to-head PK bridging with ziresovir (F = 32% in rat) .

Pharmacophore Validation and Computational Drug Design

The 5-fluoro-2,6-dimethylpyrimidine substituent provides a distinct pharmacophoric feature consistent with the AADHRR_2 model (2 H-bond acceptors, 1 H-bond donor, 1 hydrophobic group, 2 aromatic rings) derived from QSAR analysis of piperazinylquinoline derivatives [3]. CAS 2640878-78-8 is well-suited as a validation ligand for docking studies targeting the prefusion RSV F protein, complementing ziresovir and BMS-433771 in computational benchmarking [2].

In Vivo Proof-of-Concept Studies of RSV Fusion Inhibition

Confirmed in vivo antiviral activity in a mouse RSV infection model, with decreased lung viral titers relative to vehicle , supports the use of CAS 2640878-78-8 in short-duration murine efficacy studies. The compound's modest half-life (1.7 h) may be advantageous for acute dosing regimens where rapid clearance after antiviral effect is desired.

Quote Request

Request a Quote for 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.